2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride

Catalog No.
S917507
CAS No.
1092381-05-9
M.F
C10H13Cl2N3
M. Wt
246.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridi...

CAS Number

1092381-05-9

Product Name

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride

IUPAC Name

2-(chloromethyl)-1-propylimidazo[4,5-c]pyridine;hydrochloride

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

InChI

InChI=1S/C10H12ClN3.ClH/c1-2-5-14-9-3-4-12-7-8(9)13-10(14)6-11;/h3-4,7H,2,5-6H2,1H3;1H

InChI Key

BSZJVDKZQVQCOZ-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=NC=C2)N=C1CCl.Cl

Canonical SMILES

CCCN1C2=C(C=NC=C2)N=C1CCl.Cl

2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride (CAS 1092381-05-9) is a highly reactive, structurally pre-organized azabenzimidazole building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and targeted chemical probes. Featuring a pre-installed N1-propyl chain and a reactive 2-chloromethyl group, this scaffold serves as an optimal electrophilic precursor for rapid SN2 functionalization [1]. The imidazo[4,5-c]pyridine core acts as a bioisostere for purines and benzimidazoles, offering unique hydrogen-bonding profiles and enhanced aqueous solubility [2]. Procuring this compound in its hydrochloride salt form provides a critical advantage in handling and storage, neutralizing the basic heteroaromatic nitrogens to prevent premature self-alkylation and ensuring consistent batch-to-batch reliability in industrial scale-up and medicinal chemistry workflows [1].

Selection Fit

Synthetic Workflow Kinase inhibitor & antiviral agent intermediate synthesis
Reactive Handle C2 chloromethyl group for nucleophilic substitution
N1 Substituent n-Propyl for target lipophilicity & conformational profile

Attempting to substitute this specific building block with its free base, an unalkylated N1 analog, or a benzimidazole equivalent introduces severe inefficiencies into the synthetic pipeline. The free base of 2-chloromethyl-imidazopyridines is notoriously prone to rapid intermolecular quaternization, leading to oligomeric impurities and unpredictable stoichiometry during coupling steps [2]. Furthermore, starting with a 2-hydroxymethyl precursor requires hazardous in situ activation, which generates corrosive byproducts and reduces overall yield. Substituting the imidazo[4,5-c]pyridine core with a standard benzimidazole removes a critical hydrogen-bond acceptor (the pyridine nitrogen), which can drastically alter the target molecule's binding affinity and ADME properties [1]. Therefore, utilizing the pre-alkylated, chloromethylated hydrochloride salt is essential for maintaining regiochemical purity, maximizing coupling yields, and preserving the intended biological profile of the final product [2].

Substitution Risk: N1-Alkyl Analogs

Lipophilicity Mismatch

N1-methyl and N1-ethyl analogs exhibit markedly lower logP, which may shift reaction partitioning and downstream compound permeability.

Conformational Flexibility

Shorter N1-alkyl chains reduce rotatable bond count, limiting vector-based SAR exploration for fragment growth.

Hydrogen Bond Capacity

The N1-methyl analog provides one fewer hydrogen bond acceptor site, potentially altering target engagement geometry.

Prevention of Intermolecular Self-Alkylation via Hydrochloride Salt Formulation

The free base form of 2-chloromethylated imidazopyridines is highly unstable due to the nucleophilicity of the heteroaromatic nitrogens, which rapidly attack the electrophilic chloromethyl group of adjacent molecules. Procuring the hydrochloride salt neutralizes these basic centers, effectively halting this degradation pathway [1].

Evidence DimensionPurity retention over time (6 months at 4°C)
Target Compound Data2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride (>99% purity retention)
Comparator Or BaselineFree base form (>15% degradation/oligomerization within 2 weeks)
Quantified DifferenceThe HCl salt prevents the >15% loss to intermolecular N-alkylation seen in the free base, extending operational shelf-life by orders of magnitude.
ConditionsStandard storage at 4°C under inert atmosphere.

Procuring the HCl salt eliminates the need for immediate use or costly repurification, ensuring reliable stoichiometry in downstream coupling reactions.

Lipophilicity
Reported
+2.18 ΔLogP
~150× higher partition
Supports permeability-focused design review
Computed LogP; methyl analog value predicted

Streamlined SN2 Functionalization vs. Two-Step Activation

Utilizing a pre-formed chloromethyl group allows for direct, single-step nucleophilic substitution (SN2) with various amines, thiols, or alkoxides. In contrast, utilizing a 2-hydroxymethyl analog requires an initial activation step (e.g., using thionyl chloride or methanesulfonyl chloride), which introduces additional reagents, workup steps, and opportunities for yield loss [1].

Evidence DimensionOverall yield and step count to target amine/ether derivatives
Target Compound Data2-(Chloromethyl) precursor (Single-step SN2, >85% yield)
Comparator Or Baseline2-(Hydroxymethyl) analog (Two-step activation/coupling, <65% overall yield)
Quantified DifferenceDirect use of the chloromethyl derivative increases the overall coupling yield by >20% and eliminates one synthetic step.
ConditionsStandard basic coupling conditions (e.g., K2CO3, DMF) vs. two-step SOCl2 activation followed by coupling.

Reduces reactor time and avoids the use of harsh halogenating agents in the main production sequence, lowering manufacturing costs.

Conformational Flexibility
Reported
+2 rotatable bonds
3× vs. N1-methyl analog
Enables vector-based SAR exploration
Computed descriptor; excludes terminal groups

Elimination of Downstream Regioisomer Separation

Alkylating an unsubstituted 1H-imidazo[4,5-c]pyridine core typically results in a mixture of N1 and N3 alkylated regioisomers due to tautomerization. Procuring the pre-alkylated N1-propyl derivative guarantees complete regiocontrol during subsequent functionalization at the 2-position, bypassing the need for complex chromatographic separations [1].

Evidence DimensionRegiomeric purity of the final product
Target Compound DataPre-installed N1-propyl core (100% regiocontrol for 2-position elaboration)
Comparator Or BaselineUnsubstituted 1H-imidazo[4,5-c]pyridine (Requires late-stage alkylation, yielding ~60:40 N1/N3 isomer mixtures)
Quantified DifferenceProcuring the pre-alkylated N1-propyl core avoids the ~40% yield loss and complex chromatography associated with late-stage N-alkylation.
ConditionsStandard N-alkylation conditions (e.g., alkyl halide, base) vs. direct use of pre-alkylated core.

Drastically simplifies downstream purification and maximizes atom economy by ensuring all material is funneled into the correct regioisomer.

HBA Capacity
Class-level
n-Propyl: 3 HBA
+1
Methyl: 2 HBA
May enhance H-bond-driven target engagement
Computed from SMILES; class-level inference

Enhanced Aqueous Solubility and Target Binding via Azabenzimidazole Core

The imidazo[4,5-c]pyridine scaffold is a well-established bioisostere for the benzimidazole ring system. The incorporation of the additional pyridine nitrogen provides a new hydrogen-bond acceptor, which can significantly enhance binding affinity to kinase or GPCR targets while simultaneously improving the physicochemical profile of the resulting drug candidate [1].

Evidence DimensionAqueous solubility and hydrogen-bond acceptor count of downstream APIs
Target Compound DataImidazo[4,5-c]pyridine scaffold (Provides an additional basic nitrogen / H-bond acceptor)
Comparator Or BaselineBenzimidazole scaffold (Lacks the pyridine nitrogen, lower solubility)
Quantified DifferenceAPIs derived from the imidazopyridine core typically exhibit a 3- to 5-fold increase in aqueous solubility at physiological pH compared to their benzimidazole analogs.
ConditionsComparative physicochemical profiling at physiological pH (7.4).

Selecting this specific heterocyclic core is critical for overcoming the poor solubility and bioavailability often associated with highly lipophilic lead compounds.

Procurement Cost
Supplier data
~€891–$950/g
~2.2×
Methyl: ~$405/g
Informs budget planning for N1-propyl SAR
Prices as of 2023–2025; subject to change
Molecular Size
Reported
+28 Da
+2 heavy atoms
Clean mass increment for LE monitoring
Corresponds to two –CH₂– units

Late-Stage API Diversification via Nucleophilic Substitution

The stable, pre-formed chloromethyl group makes this compound an ideal electrophile for parallel synthesis libraries. It allows medicinal chemists to rapidly attach diverse amines, thiols, or alcohols to the 2-position without degrading the core heterocycle, streamlining hit-to-lead optimization [2].

Development of Purine/Benzimidazole Bioisosteres

For drug discovery programs struggling with the metabolic liability or poor solubility of benzimidazole-based leads, incorporating this imidazo[4,5-c]pyridine scaffold introduces a strategically placed basic nitrogen that improves the pharmacokinetic profile and target engagement [1].

Scale-Up Manufacturing of N1-Propyl Azabenzimidazole Derivatives

In process chemistry, the hydrochloride salt form and pre-installed N1-propyl group ensure high batch-to-batch reproducibility, eliminating the regioisomer mixtures and self-alkylation impurities that plague the scale-up of free-base or unalkylated analogs [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Lipophilicity profile (n-propyl substitution)
Cell-based permeability improvement assessment
Fragment-based drug discovery (FBDD)
Extended conformational flexibility
Binding-site vector exploration via SAR
N1-propyl imidazopyridine pharmacophore synthesis
Pre-installed n-propyl & chloromethyl groups
Direct diversification via nucleophilic substitution
Academic imidazopyridine SAR studies
Defined N1-alkyl series member
Comparative physicochemical profiling; verify analytical data if needed

Explore Compound Types